6,6-Difluoro-1,4-diazepane
CAS No.: 529509-58-8
Cat. No.: VC8123264
Molecular Formula: C5H10F2N2
Molecular Weight: 136.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 529509-58-8 |
|---|---|
| Molecular Formula | C5H10F2N2 |
| Molecular Weight | 136.14 g/mol |
| IUPAC Name | 6,6-difluoro-1,4-diazepane |
| Standard InChI | InChI=1S/C5H10F2N2/c6-5(7)3-8-1-2-9-4-5/h8-9H,1-4H2 |
| Standard InChI Key | QETGEMJXBQDLPF-UHFFFAOYSA-N |
| SMILES | C1CNCC(CN1)(F)F |
| Canonical SMILES | C1CNCC(CN1)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
6,6-Difluoro-1,4-diazepane belongs to the diazepane family, featuring a seven-membered ring with two nitrogen atoms at the 1- and 4-positions. The fluorine atoms at the 6-position induce significant electronic and steric effects, altering the compound’s reactivity and interaction with biological targets. The systematic IUPAC name, 6,6-difluoro-1,4-diazepane, reflects this substitution pattern.
Physicochemical Characteristics
Key physical properties include a polar surface area of 24.06 Ų and logP values ranging from -2 (pH 5.5) to -1 (pH 7.4), indicating moderate hydrophilicity . The compound violates none of Lipinski’s Rule of Five parameters, suggesting favorable drug-likeness .
Table 1: Physicochemical Properties of 6,6-Difluoro-1,4-diazepane
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀F₂N₂ |
| Molecular Weight | 136.14 g/mol |
| LogP (pH 5.5) | -2 |
| LogP (pH 7.4) | -1 |
| Polar Surface Area | 24.06 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Derivatives
Synthetic Routes
While detailed synthetic protocols remain proprietary, general methods involve fluorination of 1,4-diazepane precursors using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). Ring-closure reactions under controlled conditions yield the diazepane backbone, with fluorine incorporation achieved through late-stage functionalization .
Key Derivatives
-
6,6-Difluoro-1,4-diazepane Hydrobromide (CAS 1422344-19-1): This salt form enhances solubility and stability, facilitating its use as an electrophilic fluorinating agent in organic synthesis.
-
tert-Butyl 6,6-Difluoro-1,4-diazepane-1-carboxylate: A protected derivative serving as an intermediate in peptide coupling and drug candidate synthesis .
Table 2: Comparative Analysis of 6,6-Difluoro-1,4-diazepane Derivatives
| Derivative | Molecular Formula | Molecular Weight | Application |
|---|---|---|---|
| 6,6-Difluoro-1,4-diazepane | C₅H₁₀F₂N₂ | 136.14 g/mol | Intermediate in drug synthesis |
| Hydrobromide salt | C₅H₁₁BrF₂N₂ | 217.06 g/mol | Electrophilic fluorinating agent |
| tert-Butyl carboxylate derivative | C₁₀H₁₈F₂N₂O₂ | 236.26 g/mol | Peptide coupling intermediate |
Applications in Drug Development
Fluorinating Agents
Recent Advances and Future Directions
ALK2 Inhibitor Development
A 2024 patent (EP4374928A2) discloses tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate as a key intermediate in synthesizing activin receptor-like kinase-2 (ALK2) inhibitors . These compounds show promise in treating fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) .
Challenges and Opportunities
Current limitations include the scarcity of in vivo toxicity data and scalable synthesis methods. Future research should prioritize pharmacokinetic profiling and structure-activity relationship (SAR) studies to optimize therapeutic potential.
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